Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate
CAS No.:
Cat. No.: VC18622351
Molecular Formula: C17H20BrF4NO4
Molecular Weight: 458.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20BrF4NO4 |
|---|---|
| Molecular Weight | 458.2 g/mol |
| IUPAC Name | tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C17H20BrF4NO4/c1-15(2,3)26-13(24)23(14(25)27-16(4,5)6)10-8-7-9(17(20,21)22)11(18)12(10)19/h7-8H,1-6H3 |
| Standard InChI Key | GTEFPVPPMFZPKP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=C(C(=C(C=C1)C(F)(F)F)Br)F)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate (CAS: 2940937-36-8) has the molecular formula C₁₇H₂₀BrF₄NO₄ and a molecular weight of 458.2 g/mol . Its IUPAC name reflects the presence of two tert-butoxycarbonyl (Boc) groups attached to a nitrogen atom, which is further bonded to a 3-bromo-2-fluoro-4-(trifluoromethyl)phenyl aromatic ring.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀BrF₄NO₄ | |
| Molecular Weight | 458.2 g/mol | |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=C(C(=C(C=C1)C(F)(F)F)Br)F)C(=O)OC(C)(C)C | |
| InChI Key | GTEFPVPPMFZPKP-UHFFFAOYSA-N |
Stereoelectronic Features
The molecule’s reactivity is governed by:
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Electron-withdrawing groups: The trifluoromethyl (-CF₃), bromo (-Br), and fluoro (-F) substituents create a strongly electron-deficient aromatic ring, directing electrophilic substitution to specific positions .
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Steric hindrance: The dual tert-butyl groups impose significant steric bulk, influencing reaction pathways in cross-coupling and nucleophilic substitution reactions.
Synthesis and Manufacturing
Multi-Step Synthetic Routes
The synthesis typically proceeds through sequential functionalization of a pre-halogenated aniline precursor. A representative pathway involves:
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Boc protection: Introduction of the first tert-butoxycarbonyl group to a 3-bromo-2-fluoro-4-(trifluoromethyl)aniline intermediate under Schotten-Baumann conditions.
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Second Boc activation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP catalyst to install the second carbamate group .
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Purification: Chromatographic isolation yields the final product with >95% purity.
Table 2: Comparative Analysis of Related Carbamates
Reaction Optimization
Key challenges in synthesis include:
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Regioselectivity control: Competing reactions at the bromo and fluoro positions require careful temperature modulation (0–5°C) .
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Stability issues: The Boc groups are susceptible to acidic hydrolysis, necessitating anhydrous conditions during storage .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound serves as a versatile building block in drug discovery:
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Anticancer agents: The trifluoromethyl group enhances blood-brain barrier penetration in kinase inhibitor candidates .
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Antiviral prodrugs: Carbamate groups enable controlled release of active metabolites through enzymatic cleavage.
Materials Science Applications
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Liquid crystal precursors: The rigid aromatic core and halogen substituents promote mesophase stability in display technologies .
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Polymer cross-linkers: Thermal decomposition of Boc groups generates isocyanates for polyurethane synthesis .
| Compound | GHS Classification | Precautionary Measures |
|---|---|---|
| tert-Butyl (3-bromo-2-fluorophenyl)carbamate | GHS07 | P264-P280-P305+P351+P338 |
| (3-Bromo-4-methylphenyl)carbamate | GHS07 | P302+P352-P332+P313 |
Future Research Directions
Synthetic Methodology Innovations
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Photocatalytic functionalization: Leveraging hypervalent iodine reagents for C–H activation at the meta position relative to CF₃ .
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Flow chemistry: Continuous processing to improve yield in large-scale Boc protection steps .
Biological Activity Screening
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